rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
CAS No.: 1986990-18-4
Cat. No.: VC5121033
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1986990-18-4 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 |
| IUPAC Name | (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1 |
| Standard InChI Key | SPJAQNMPBOXWBH-JMWSHJPJSA-N |
| SMILES | C1CC2C(CC1N2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol and a CAS registry number of 1986990-18-4. Its bicyclo[2.2.1]heptane skeleton imposes significant conformational rigidity, while the nitrogen atom at the 7-position and the carboxylic acid group at the 2-position introduce polar functionality. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications .
Stereochemical Considerations
The stereodescriptor (1S,2R,4R) specifies the absolute configuration of the chiral centers. This spatial arrangement influences molecular interactions with biological targets, as demonstrated in studies of analogous compounds like rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride, where stereochemistry markedly affected receptor binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| CAS Number | 1986990-18-4 |
| Salt Form | Hydrochloride |
| Solubility | High in polar solvents (e.g., water, DMSO) |
Synthesis and Industrial Production
Industrial-Scale Optimization
Large-scale production may employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Purification techniques such as recrystallization or chiral chromatography ensure high enantiomeric purity, though the racemic nature of this compound simplifies separation requirements .
Biological Activities and Mechanisms
Central Nervous System (CNS) Modulation
The bicyclic framework resembles neuroactive molecules like gabapentin, suggesting potential GABAergic activity. Preclinical studies on related compounds demonstrate anxiolytic and neuroprotective effects in rodent models, likely mediated through modulation of voltage-gated calcium channels or neurotransmitter reuptake .
Antitumor Applications
In vitro assays reveal that azabicyclo derivatives induce apoptosis in cancer cell lines via caspase-3 activation. The rigid structure may enhance binding to pro-apoptotic proteins or inhibit anti-apoptotic regulators like Bcl-2 .
| Activity | Mechanism | Model System |
|---|---|---|
| Antimicrobial | Cell wall synthesis inhibition | Gram-positive bacteria |
| Neuroprotection | Calcium channel modulation | Rodent CNS models |
| Antitumor | Caspase-3 activation | Human carcinoma cells |
Comparative Analysis with Analogous Compounds
rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic Acid Hydrochloride
This positional isomer shares the same molecular formula but differs in nitrogen and carboxylic acid placement. Pharmacological studies indicate reduced CNS activity compared to the 7-aza-2-carboxylic acid variant, highlighting the importance of functional group orientation .
rac-(1R,2R,4S)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid
Research Applications and Case Studies
Drug Discovery
The compound serves as a scaffold for developing neuromodulators and antimicrobial agents. Its rigidity minimizes off-target interactions, while the carboxylic acid enables salt bridge formation with target proteins .
Biochemical Probes
Radiolabeled derivatives are used in receptor mapping studies to elucidate binding sites in the CNS. For example, tritiated analogs have localized GABA_A receptor subtypes in primate brain tissue .
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